![molecular formula C₁₆H₁₉N₅O₇S B1140196 2-Amino-6-mercaptopurine-9-(2',3',5'-tri-O-acetyl-beta-ribofuranosyl)purine CAS No. 2946-36-3](/img/structure/B1140196.png)
2-Amino-6-mercaptopurine-9-(2',3',5'-tri-O-acetyl-beta-ribofuranosyl)purine
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Overview
Description
2-Amino-6-mercaptopurine-9-(2',3',5'-tri-O-acetyl-beta-ribofuranosyl)purine (2-AMP-TRIP) is a derivative of the purine base 2-amino-6-mercaptopurine (2-AMP), which is a naturally occurring purine nucleoside found in mammalian cells. 2-AMP-TRIP is a synthetic compound that has been used in scientific research, as well as in laboratory experiments, to study its biochemical and physiological effects.
Scientific Research Applications
Purine and Mitochondrial Metabolism in Cancer
This compound plays a significant role in the intersection of purine and mitochondrial metabolism in cancer . It is involved in the production of intracellular ATP and participates in the generation of intermediates necessary for biosynthesis of macromolecules such as purines and pyrimidines .
Role in Metabolic Rewiring in Cancer
The compound is also important in metabolic rewiring in cancer. The evolving landscape of purine synthesis and mitochondria inhibitors can be potentially exploited for cancer treatment .
DNA Damage and Repair Studies
The compound aids in the study of DNA damage and repair . It helps researchers understand the effects of DNA mutations and their implications on various biological processes .
Gene Expression Studies
It is used in gene expression studies . It enables researchers to investigate the impact of guanine on biochemical and physiological processes, including cell growth, differentiation, and apoptosis .
High Performance Liquid Chromatography (HPLC) Standard
The compound has been used as a standard in high performance liquid chromatography (HPLC) to assess the activity of thiopurine methyltransferase (TPMT) enzyme .
Selection of gpt-expressing Recombinant Virus
2-Amino-6-methylmercaptopurine has been used as a supplement in Dulbecco′s modified Eagles medium (DMEM) medium for the selection of gpt-expressing recombinant virus mCMVhMIEPE-gpt.lacZ (cytomegalovirus major immediate-early promotor-enhancer complex- gpt .lacz) .
Mechanism of Action
Biochemical Pathways
The compound exhibits remarkable efficacy as an antiviral and anti-inflammatory therapeutic agent . It is devoted to combating viral afflictions like HIV and hepatitis . Additionally, this compound displays notable effectiveness in treating a diverse array of cancers, notably leukemia . By selectively targeting viral replication mechanisms and immune response pathways, this compound effectively impedes virus propagation while mitigating inflammatory responses within the human body .
properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O7S/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-5-18-10-13(21)19-16(17)20-14(10)29/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,29)/t9-,11-,12-,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOOEMDKUJHUEP-SDBHATRESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-mercaptopurine-9-(2',3',5'-tri-O-acetyl-beta-ribofuranosyl)purine |
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